molecular formula C21H20ClFN2 B15189249 Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride CAS No. 92123-91-6

Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride

Cat. No.: B15189249
CAS No.: 92123-91-6
M. Wt: 354.8 g/mol
InChI Key: GEBXVUTVYSFYLH-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a fluorophenyl group and a tetrahydropyridinyl group, making it a unique derivative of isoquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, fluorobenzene, and tetrahydropyridine. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorophenyl group.

    Cyclization reactions: to form the isoquinoline ring.

    Hydrogenation reactions: to reduce double bonds in the tetrahydropyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Catalytic hydrogenation: using palladium or platinum catalysts.

    High-pressure reactors: to facilitate cyclization and substitution reactions.

    Purification techniques: such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydropyridine ring to a pyridine ring.

    Reduction: Further hydrogenation of the isoquinoline ring.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation products: Pyridine derivatives.

    Reduction products: Fully hydrogenated isoquinoline derivatives.

    Substitution products: Halogenated or alkylated isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Interference with DNA/RNA synthesis: Affecting cell proliferation and survival.

    Modulation of signaling pathways: Influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structurally related compound with similar properties.

    Fluorobenzene derivatives: Compounds with similar fluorophenyl groups.

Uniqueness

Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

92123-91-6

Molecular Formula

C21H20ClFN2

Molecular Weight

354.8 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)isoquinoline;hydrochloride

InChI

InChI=1S/C21H19FN2.ClH/c1-24-12-10-15(11-13-24)20-14-16-6-2-3-7-17(16)21(23-20)18-8-4-5-9-19(18)22;/h2-10,14H,11-13H2,1H3;1H

InChI Key

GEBXVUTVYSFYLH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4F.Cl

Origin of Product

United States

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